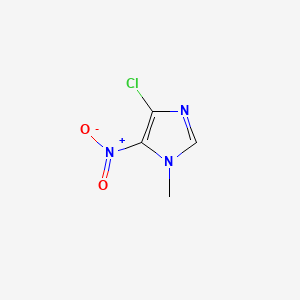

4-chloro-1-methyl-5-nitro-1H-imidazole

Description

Significance of Nitroimidazole Heterocycles in Advanced Chemical and Mechanistic Studies

Nitroimidazole heterocycles are a cornerstone in medicinal and chemical research, largely due to their versatile chemical nature and significant biological activities. synzeal.com The discovery of azomycin (B20884) (2-nitroimidazole) as a natural product with antibacterial properties in the 1950s was a pivotal moment that spurred extensive synthetic and mechanistic investigation into this class of compounds. synzeal.comproquest.com This research led to the development of numerous derivatives, including the widely recognized compound metronidazole (B1676534), which established the therapeutic potential of 5-nitroimidazoles against anaerobic bacteria and protozoa. proquest.commdpi.com

The significance of the nitroimidazole scaffold in advanced chemical studies stems from several key characteristics:

Reductive Bioactivation : A crucial aspect of their mechanism of action is the reductive activation of the nitro group. synzeal.comproquest.com This process, often occurring under hypoxic (low oxygen) conditions, generates reactive intermediates such as nitroso radicals and hydroxylamines. mdpi.com These reactive species can interact with and damage cellular macromolecules, a principle that is not only central to their therapeutic effects but also a subject of intense mechanistic study. mdpi.com

Modulation of Properties : The position of the nitro group on the imidazole (B134444) ring (e.g., 2-nitro, 4-nitro, or 5-nitro) significantly influences the compound's physicochemical properties, reactivity, and biological profile. proquest.commdpi.com This allows chemists to fine-tune molecules for specific applications.

Synthetic Versatility : The imidazole ring can be functionalized at various positions, making it a versatile building block for creating a diverse library of compounds. researchgate.net Synthetic strategies like the vicarious nucleophilic substitution (VNS) and palladium-catalyzed cross-coupling reactions have been developed to access novel nitroimidazole derivatives. mdpi.comresearchgate.netrsc.org

These heterocycles are not only vital in drug discovery but also serve as valuable tools in chemical biology, for instance, as radiosensitizers in cancer therapy and as probes for imaging hypoxic tissues. proquest.commdpi.com The continuous exploration of nitroimidazole chemistry provides a rich platform for discovering new reactions and understanding complex biological pathways. synzeal.com

Overview of 4-Chloro-1-methyl-5-nitro-1H-imidazole as a Pivotal Intermediate in Synthetic Research

Within the broader class of nitroimidazoles, halogenated derivatives serve as critical intermediates for further chemical synthesis. The compound This compound is a functionalized nitroimidazole whose reactivity is dictated by the specific arrangement of its substituents.

The key structural features of this molecule are a methyl group at the N-1 position, a chloro group at the C-4 position, and a nitro group at the C-5 position. This substitution pattern creates a molecule with specific electronic characteristics that make it a valuable precursor in synthetic pathways. The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C-4 position acts as a leaving group. The reaction is strongly activated by the electron-withdrawing nitro group at the adjacent C-5 position, which stabilizes the intermediate formed during the substitution process.

This inherent reactivity allows the chlorine to be displaced by a variety of nucleophiles, enabling the introduction of new functional groups at the C-4 position. This is a common strategy for building more complex molecular architectures. For example, the reaction with thiols can be used to introduce sulfur-containing moieties, while reactions with various amines can lead to the formation of 4-amino-substituted nitroimidazoles.

While its isomer, 5-chloro-1-methyl-4-nitroimidazole (B20735), is a well-documented and key intermediate in the synthesis of the immunosuppressant drug azathioprine, the synthetic applications of this compound are based on the same fundamental principles of reactivity. google.com The regioselective displacement of the halogen atom provides a direct route to novel, highly functionalized 5-nitroimidazole scaffolds for further investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4897-31-8 |

| Molecular Formula | C₄H₄ClN₃O₂ |

| Molecular Weight | 161.55 g/mol |

| Appearance | White solid |

| Melting Point | >200 °C (decomposes) |

| Topological Polar Surface Area | 63.6 Ų |

This table presents key physicochemical data for the title compound.

Table 2: General Reaction Profile: Nucleophilic Substitution

| Reactant | Nucleophile (Nu-H) | General Product | Reaction Type |

| This compound | Amines (R-NH₂) | 4-(Alkyl/Aryl)amino-1-methyl-5-nitro-1H-imidazole | Nucleophilic Aromatic Substitution (SNAr) |

| This compound | Thiols (R-SH) | 4-(Alkyl/Aryl)thio-1-methyl-5-nitro-1H-imidazole | Nucleophilic Aromatic Substitution (SNAr) |

| This compound | Alkoxides (R-O⁻) | 4-Alkoxy-1-methyl-5-nitro-1H-imidazole | Nucleophilic Aromatic Substitution (SNAr) |

This table illustrates the principal synthetic utility of this compound as an intermediate in nucleophilic substitution reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQOKNIMGIDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197647 | |

| Record name | Chlomizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-31-8 | |

| Record name | Chlomizol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlomizole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlomizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlomizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlomizole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274PA9UH62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Optimization for 4 Chloro 1 Methyl 5 Nitro 1h Imidazole

Established Synthetic Pathways for 4-Chloro-1-methyl-5-nitro-1H-imidazole

Traditional synthetic routes to this compound typically rely on electrophilic substitution reactions on pre-functionalized imidazole (B134444) rings. These methods are characterized by their stepwise nature, involving nitration and chlorination protocols.

Nitration and Chlorination Protocols from Imidazole Precursors

A primary route for the synthesis of chloro-nitro-imidazoles involves the nitration of a chloro-substituted imidazole precursor. For example, the related isomer 5-chloro-1-methyl-4-nitroimidazole (B20735) is prepared by first producing 5-chloro-1-methylimidazole (B19843) nitrate (B79036) salt. google.com This is achieved by reacting 5-chloro-1-methylimidazole with nitric acid. The resulting salt is then subjected to nitration using a mixture of concentrated sulfuric acid. google.com The reaction temperature is carefully controlled, initially at 0°C during the addition of the nitrate salt to the sulfuric acid, and then maintained at 55°C for several hours to drive the reaction to completion. google.com This method results in high yields of the final product after extraction and purification.

A typical procedure is detailed in the table below, based on the synthesis of the isomeric 5-chloro-1-methyl-4-nitroimidazole, which illustrates the general conditions for such transformations.

Table 1: Representative Conditions for Nitration of Chloro-methyl-imidazole Nitrate

| Reactant | Reagents | Temperature | Time | Yield | Purity (HPLC) |

| 5-chloro-1-methylimidazole nitrate | 98.3% H₂SO₄ | 0°C, then 55°C | 7 hours | 93.3% | 99.4% |

Data sourced from a procedure for the synthesis of the isomer 5-chloro-1-methyl-4-nitroimidazole. google.com

Stepwise Preparations from Substituted Imidazole Derivatives

An alternative to simultaneous nitration and chlorination is a stepwise approach, where an already substituted imidazole derivative is further functionalized. This allows for greater control over the regiochemistry of the final product. For instance, synthesis can commence with a commercially available precursor like 1-methyl-5-nitroimidazole (B135252), which is then subjected to a chlorination reaction to introduce the chlorine atom at the C4 position. Conversely, one could start with 1-methyl-4-chloroimidazole and introduce the nitro group at the C5 position via electrophilic nitration.

The regioselectivity of these reactions is highly dependent on the directing effects of the pre-existing substituents on the imidazole ring. The methyl group at the N1 position and the nitro group at the C5 position will direct incoming electrophiles, influencing the final substitution pattern. The choice of reagents and reaction conditions, such as temperature and solvent, is critical for achieving high yields and minimizing the formation of unwanted isomers.

Modern Synthetic Strategies and Catalytic Approaches for the Imidazole Core

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for the synthesis and functionalization of the imidazole core. These include palladium-catalyzed cross-coupling reactions and specialized nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) Involving this compound

The chlorine atom in this compound serves as a versatile handle for constructing more complex molecules through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net In a representative reaction using the related isomer, 5-chloro-1-methyl-4-nitroimidazole is coupled with various arylboronic acids in the presence of a palladium catalyst to yield 5-aryl-1-methyl-4-nitroimidazoles. nih.govnih.gov

The reaction is typically performed in water, using a catalyst such as dichlorobis(triphenylphosphine)palladium(II), a base like potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to enhance the reaction rate. nih.govnih.gov This methodology provides an efficient and direct route to aryl-substituted nitroimidazoles, which are of significant interest in medicinal chemistry. nih.gov

Table 2: Suzuki Coupling of 5-Chloro-1-methyl-4-nitroimidazole with Arylboronic Acids

| Arylboronic Acid (Ar in Ar-B(OH)₂) | Product | Yield |

| Phenyl | 1-methyl-4-nitro-5-phenyl-1H-imidazole | 85% |

| 4-Methylphenyl | 1-methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 88% |

| 4-Methoxyphenyl | 5-(4-methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 90% |

| 4-Fluorophenyl | 5-(4-fluorophenyl)-1-methyl-4-nitro-1H-imidazole | 87% |

| 3-Chlorophenyl | 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 82% |

Data from a study on the isomer 5-chloro-1-methyl-4-nitroimidazole, demonstrating the applicability of the Suzuki coupling reaction. nih.govnih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Methodologies Applied to Nitroimidazoles

Vicarious Nucleophilic Substitution (VNS) is a modern synthetic tool for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems, such as nitroimidazoles. wikipedia.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. wikipedia.org In the VNS mechanism, a carbanion bearing a leaving group at the nucleophilic carbon attacks the electron-poor ring. organic-chemistry.orgnih.gov Subsequent base-induced elimination of the leaving group from the intermediate adduct restores aromaticity and results in the net substitution of a hydrogen atom. organic-chemistry.org

This methodology has been successfully applied to the nitroimidazole scaffold. For example, a phenylsulfonylmethyl substituent was introduced at the C4 position of a 1-methyl-5-nitroimidazole derivative by reacting it with chloromethyl phenyl sulfone and a strong base like potassium tert-butoxide. mdpi.com The reaction proceeds regioselectively, targeting the position activated by the electron-withdrawing nitro group. mdpi.comkuleuven.be VNS provides a powerful route to introduce carbon-based substituents onto the nitroimidazole core, which can be challenging to achieve through classical methods. acs.org

Tetrakis(dimethylamino)ethylene (TDAE)-Mediated Reactions in Nitroimidazole Functionalization

Tetrakis(dimethylamino)ethylene (TDAE) is a strong, neutral organic electron donor used in various synthetic transformations. In the context of nitroimidazoles, TDAE can initiate an electron transfer process to the nitroaromatic ring, generating a radical anion intermediate. mdpi.comnih.gov This highly reactive species can then engage with a wide range of electrophiles, enabling the functionalization of the imidazole ring in positions that might not be accessible through other means.

Research has demonstrated the utility of TDAE in generating a stable carbanion at the C2 position of the 5-nitroimidazole scaffold. mdpi.com For instance, starting from a 2-chloromethyl-5-nitroimidazole derivative, the TDAE-generated carbanion can react with electrophiles like N-tosylbenzylimines to form new C-C bonds, yielding highly functionalized 2,4-disubstituted 5-nitroimidazoles. mdpi.com This strategy has also been employed in the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various carbonyl compounds, showcasing its versatility in creating complex molecular architectures based on the nitroimidazole core. mdpi.comnih.govuco.es

One-Pot and Environmentally Benign Synthetic Protocols for this compound

The development of synthetic methodologies that are both efficient and environmentally conscious is a significant goal in modern chemistry. For the synthesis of this compound, protocols have been developed that emphasize green chemistry principles, such as reducing hazardous byproducts and enabling solvent recycling. google.com These methods offer a substantial improvement over traditional syntheses that may generate significant quantities of harmful emissions, like nitrogen oxides. google.com

A notable environmentally friendly approach involves a two-step process that can be managed in a streamlined fashion, bordering on a one-pot synthesis concept. google.com The initial step involves the reaction of the precursor, 5-chloro-1-methylimidazole, with nitric acid in a non-polar solvent such as toluene (B28343). google.com This mixture undergoes azeotropic dehydration to form 5-chloro-1-methylimidazole nitrate. google.com This intermediate is then subjected to a nitration reaction to yield the final product, this compound. google.com

The key advantages of this protocol include:

Reduced Emissions: The process is designed to greatly minimize the release of noxious gases like nitrogen oxides, which are common in nitration reactions. google.com

Solvent and Extractant Recycling: The use of solvents like toluene and extractants such as chloroform (B151607) allows for recovery and reuse, lowering both production costs and environmental impact. google.com

High Yield and Purity: The method consistently produces a high-quality product with high yield, making it suitable for industrial-scale production. google.com

This green synthetic route represents a significant advancement, providing a practical and sustainable method for producing this important chemical intermediate. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

Achieving high yield and purity is paramount in the synthesis of pharmaceutical intermediates like this compound. Research has focused on fine-tuning reaction parameters to maximize the efficiency of the synthesis. The synthesis pathway, which involves the nitration of a 5-chloro-1-methylimidazole salt, is sensitive to conditions such as temperature, reaction time, and the concentration of reagents. google.com

The nitration step is typically carried out using a mixture of nitric acid and sulfuric acid. google.com Optimization of this critical step involves careful control over the temperature profile. Initially, the reaction is conducted at a low temperature (around 0-15 °C) during the addition of the 5-chloro-1-methylimidazole nitrate to the sulfuric acid. google.com Following the initial addition, the temperature is gradually raised and maintained at a specific point, for instance, 55 °C, for several hours to ensure the reaction proceeds to completion. google.com

Detailed findings from an optimized synthesis protocol are presented below, demonstrating the high yield and purity achievable under controlled conditions. google.com

| Parameter | Condition | Observed Outcome |

|---|---|---|

| Starting Material | 5-chloro-1-Methylimidazole nitrate | - |

| Nitrating Agent | 98.3% Sulfuric Acid | - |

| Initial Temperature | 0 °C (cooling with frozen water) | Controlled reaction, minimizing byproduct formation |

| Addition Temperature | Maintained below 15 °C | |

| Reaction Temperature | Heated to 55 °C | |

| Reaction Time | 7 hours at 55 °C | Ensures completion of the nitration reaction |

| Work-up | Quenching in frozen water, extraction with chloroform | Efficient product isolation |

| Final Yield | 93.2% - 93.3% | High-quality final product suitable for further use |

| Final Purity (HPLC) | 99.3% - 99.4% |

This systematic optimization results in a robust and scalable process that delivers this compound in excellent yield and quality. google.com

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 1 Methyl 5 Nitro 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions of 4-Chloro-1-methyl-5-nitro-1H-imidazole

The electronic character of this compound is dominated by the strong electron-withdrawing nature of the nitro group at the C5 position. This effect significantly reduces the electron density of the imidazole (B134444) ring, making it susceptible to nucleophilic attack, particularly at the carbon bearing the chloro group.

Nucleophilic Displacement of the Chloro Group by Various Nucleophiles (e.g., Amines, Thiols)

The chlorine atom at the C4 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong inductive and resonance effects of the adjacent nitro group stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby facilitating the displacement of the chloride ion.

This reactivity is prominently demonstrated in reactions with sulfur-based nucleophiles. For instance, this compound serves as a key intermediate in the synthesis of the immunosuppressive drug Azathioprine. In this synthesis, the chloro group is displaced by the thiol group of 6-mercaptopurine (B1684380) in the presence of a base like sodium acetate (B1210297) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov

The general reactivity also extends to other nucleophiles, including amines, although specific documented examples for this exact substrate can be difficult to isolate. However, the principle of SNAr on electron-deficient chloro-nitro-heterocycles is well-established. For example, related substrates like 4-chloro-6-alkoxy-5-nitropyrimidines readily react with primary amines, leading to the displacement of the chloro group.

The table below summarizes a key nucleophilic substitution reaction involving this compound.

| Reaction Type | Nucleophile | Product | Conditions |

| Nucleophilic Substitution | 6-mercaptopurine | Azathioprine | Sodium acetate, DMSO |

Reactivity of the Nitro Group: Reduction Pathways and Amino Derivative Formation

The nitro group is a focal point of reactivity, primarily through its reduction to an amino group. This transformation is a critical step in the synthesis of various biologically active molecules. The reduction can be achieved using several standard methodologies.

A common and effective method is catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). Another widely used method involves the use of dissolving metals or metal salts in acidic media, such as stannous chloride (SnCl₂) in hydrochloric acid (HCl). nih.gov The reduction of the nitro group on the imidazole ring proceeds efficiently under these conditions to yield 5-amino-1-methyl-4-chloro-1H-imidazole.

The resulting amino derivative is a versatile intermediate itself, opening pathways for further functionalization, such as diazotization or acylation reactions.

Oxidative and Reductive Transformations of the Imidazole Ring and Substituents

Beyond the specific reduction of the nitro group, the entire nitroimidazole scaffold can undergo significant oxidative and reductive transformations, sometimes leading to the cleavage or rearrangement of the imidazole ring itself.

Under highly forcing oxidative conditions, the imidazole ring can be transformed. For instance, related nitroimidazoles, when subjected to strong nitrating agents, can undergo oxidation of the imidazole ring to form products like 1-methylimidazolidine-2,4,5-trione. researchgate.net The presence of multiple nitro groups appears to promote this ring oxidation. researchgate.net Photochemical oxidation of the simpler 4-nitroimidazole (B12731) with hydroxyl radicals has been shown to result in hydroxylation at the C2 and C5 positions of the imidazole ring, demonstrating another pathway for oxidative functionalization. mdpi.com

Reductive conditions can also lead to the degradation of the imidazole ring. The radiation-induced reduction of 2-nitroimidazoles in aqueous solutions has been observed to cause extensive ring cleavage. nih.gov This fragmentation process can yield smaller molecules like glyoxal (B1671930) and various amines, indicating a complete breakdown of the heterocyclic structure. nih.gov

Cycloaddition and Heterocyclization Reactions Utilizing this compound

The double bond within the this compound ring, specifically the C4=C5 bond, is electron-deficient due to the influence of the nitro group. This characteristic suggests its potential participation as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgrsc.org While specific examples with this exact molecule are not prominent, related nitro-heterocycles are known to act as dienophiles. rsc.org Furthermore, vinyl-substituted imidazoles have been shown to participate as the diene component in Diels-Alder reactions, underscoring the versatility of the imidazole core in cycloadditions. mdpi.com

The table below outlines heterocyclization products derived from a related nitroimidazole intermediate.

| Intermediate | Reagent | Fused Heterocycle |

| Schiff Base of Nitroimidazole | Chloroacetyl Chloride | β-Lactam |

| Schiff Base of Nitroimidazole | Thioglycolic Acid | Thiazolidine |

| Schiff Base of Nitroimidazole | Sodium Azide / HCl | Tetrazole |

Radical Chemistry and Electron Transfer Processes in Nitroimidazole Reactivity

The electron-deficient nature of nitroimidazoles makes them highly susceptible to electron transfer processes, leading to the formation of radical anions. This is a cornerstone of their biological activity and a key aspect of their chemical reactivity.

Upon accepting an electron, this compound can form a transient negative ion, or radical anion. This process, known as dissociative electron attachment (DEA), can occur at very low electron energies. researchgate.net The stability and subsequent fate of this radical anion are crucial. Experimental and theoretical studies on related compounds like 1-methyl-4-nitroimidazole (B145534) and 1-methyl-5-nitroimidazole (B135252) show that electron transfer can induce molecular decomposition. mdpi.com

The primary event is the localization of the incoming electron into a low-lying unoccupied molecular orbital, often a π* orbital associated with the nitro group. This can trigger the fragmentation of the molecule, with common pathways including the loss of the nitro group as NO₂⁻. mdpi.com The rates of reduction of nitroimidazole compounds have been shown to correlate with their one-electron reduction potentials; a higher (less negative) potential leads to a faster rate of reduction by enzymatic systems like hydrogenase. wikipedia.org This highlights the thermodynamic favorability of electron transfer to these molecules. These electron transfer processes and the resulting radical species are fundamental to the application of nitroimidazoles as radiosensitizers in cancer therapy, where they react in oxygen-deficient (hypoxic) tumor cells. wikipedia.org

Structure Activity Relationship Sar and Derivatization Strategies for 4 Chloro 1 Methyl 5 Nitro 1h Imidazole

Synthesis of Functionalized 4-Chloro-1-methyl-5-nitro-1H-imidazole Derivatives

The synthesis of derivatives from this compound primarily leverages the reactivity of the C4-chloro group, which is activated by the adjacent electron-withdrawing nitro group at the C5 position. This activation facilitates both cross-coupling reactions and nucleophilic substitutions.

Aryl and Heteroaryl Substituted Analogues via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone for introducing aryl and heteroaryl moieties onto the imidazole (B134444) core, creating C-C bonds with high efficiency.

Suzuki-Miyaura Coupling: This reaction is a preferred method for creating 4-aryl-1-methyl-5-nitro-1H-imidazole analogues due to its mild reaction conditions and the stability and low toxicity of the boronic acid reagents. nih.govfishersci.co.ukorganic-chemistry.org The reaction typically involves coupling this compound with various arylboronic acids in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base. nih.govresearchgate.net A study demonstrated the successful synthesis of a series of 5-aryl-1-methyl-4-nitroimidazoles (note the isomer nomenclature in the source) from 5-chloro-1-methyl-4-nitroimidazole (B20735), highlighting the reaction's utility. nih.govresearchgate.net The conditions often involve an aqueous solvent system at moderate temperatures (70-80 °C). nih.gov

| Aryl Boronic Acid Reactant | Resulting 4-Aryl-1-methyl-5-nitro-1H-imidazole Derivative | Yield |

|---|---|---|

| Phenylboronic acid | 1-Methyl-4-nitro-5-phenyl-1H-imidazole | 85% |

| 4-Methylphenylboronic acid | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 89% |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 94% |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole | 88% |

| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 80% |

Stille Coupling: The Stille coupling reaction, which pairs the substrate with an organotin compound, is another effective method for C-C bond formation. organic-chemistry.orglibretexts.org This strategy has been employed to prepare styryl derivatives of the nitroimidazole scaffold. researchgate.net For instance, the synthesis of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole was achieved via a Stille cross-coupling reaction, demonstrating the introduction of a larger, functionalized aryl-alkenyl group. researchgate.net

Nitrogen- and Sulfur-Containing Derivatives through Nucleophilic Substitution

The electron-withdrawing effect of the C5-nitro group significantly activates the C4-position, making the chlorine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of nitrogen and sulfur nucleophiles.

A notable example is the synthesis of the immunosuppressive drug Azathioprine, which involves the condensation of this compound with 6-mercaptopurine (B1684380), a sulfur-containing nucleophile. nih.gov Similarly, reactions with sulfinates, such as sodium p-toluenesulfinate, have been used to produce sulfone derivatives in related nitroimidazole systems, indicating the favorability of forming C-S bonds. nih.gov The vicarious nucleophilic substitution (VNS) of hydrogen has also been used to introduce phenylsulfonylmethyl substituents at the C4 position of the 5-nitroimidazole ring, further showcasing the utility of sulfur-based modifications. mdpi.com

Alkenyl and Alkynyl Modifications of the Imidazole Core

Beyond aryl groups, the imidazole core can be modified with unsaturated carbon chains through cross-coupling chemistry.

Alkenyl Modifications: As mentioned, the Stille coupling is a viable route for introducing alkenyl groups, such as in the formation of styryl derivatives. researchgate.net This allows for the extension of the conjugated system of the imidazole ring.

Alkynyl Modifications: The Sonogashira coupling is the premier reaction for synthesizing alkynyl-substituted heterocycles. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org this compound is a suitable substrate for this transformation, which typically uses a palladium catalyst, a copper(I) cocatalyst, and an amine base. wikipedia.orgorganic-chemistry.org Modern, copper-free Sonogashira protocols have been developed that can proceed at room temperature, offering milder conditions for sensitive substrates. nih.gov This modification is valuable for creating rigid, linear extensions from the imidazole core, a common strategy in medicinal chemistry. nih.govrsc.org

| Reaction Type | General Reaction Scheme | Key Reagents |

|---|---|---|

| Stille Coupling (Alkenylation) | Img-Cl + R-Sn(Bu)₃ ⟶ Img-R | Pd Catalyst (e.g., Pd(PPh₃)₄) |

| Sonogashira Coupling (Alkynylation) | Img-Cl + H−C≡C−R ⟶ Img-C≡C−R | Pd Catalyst, Cu(I) cocatalyst, Amine base |

Img = 1-methyl-5-nitro-1H-imidazol-4-yl

Mechanistic Elucidation of Substituent Effects on Chemical Reactivity and Molecular Interactions

The chemical behavior of this compound is dominated by the electronic properties of its substituents. The nitro group at C5 is a powerful electron-withdrawing group, which dictates the molecule's reactivity. rsc.org

This electron withdrawal polarizes the imidazole ring, significantly increasing the electrophilicity of the carbon atoms, particularly C4. rsc.org This effect is crucial for its reactivity in cross-coupling reactions. In the Suzuki-Miyaura catalytic cycle, the activation of the C4-Cl bond facilitates the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst. libretexts.orgresearchgate.net

Rational Design Principles for Novel Imidazole Scaffolds Based on SAR Research

Structure-activity relationship (SAR) studies are fundamental to guiding the synthesis of new derivatives with enhanced properties. For nitroimidazoles, a significant body of research provides clear principles for rational drug design. nih.gov

A primary principle is that the 1-alkyl-5-nitroimidazole unit is a critical pharmacophore for antimicrobial activity. jocpr.com The nitro group at the C5 position is considered essential for the mechanism of action and should remain sterically unhindered. jocpr.com Research has shown that derivatization at other positions on the ring is a viable strategy to fine-tune the molecule's properties. For example, introducing various aryl groups at the C4 position via Suzuki coupling is a strategy to modulate biological activity and physicochemical properties like lipophilicity, which can affect tissue penetration. nih.govjocpr.com

The synthesis of 2,4-disubstituted 5-nitroimidazole compounds that have shown potent antibacterial and antiparasitic activity exemplifies this design approach. mdpi.com By starting with the known active scaffold of 5-nitroimidazole, researchers can rationally introduce substituents at the C2 and C4 positions to explore new chemical space and optimize activity against specific targets. mdpi.combeilstein-journals.org This targeted derivatization, guided by SAR, is a powerful tool for developing novel imidazole-based compounds.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 1 Methyl 5 Nitro 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-chloro-1-methyl-5-nitro-1H-imidazole and its derivatives. It provides precise information about the molecular framework, substituent effects, and conformational dynamics.

¹H NMR Analysis: Experimental ¹H NMR data for this compound, recorded in DMSO-d₆, shows distinct signals corresponding to its protons. A singlet observed at approximately 8.012 ppm is assigned to the C2-H proton of the imidazole (B134444) ring, while another singlet at around 3.735 ppm corresponds to the protons of the N-methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and chloro groups.

¹³C NMR Analysis: For the isomeric derivative, 1-methyl-4-nitro-1H-imidazole, the ¹³C NMR spectrum in DMSO-d₆ shows signals at δ 146.9 (C4-NO₂), 138.1 (C5), 122.6 (C2), and 34.2 (N1-CH₃). These assignments are critical for distinguishing between isomers, as the carbon chemical shifts are highly sensitive to the positions of the substituents on the imidazole ring.

Conformational and Computational Studies: Computational studies, often employing Density Functional Theory (DFT), are crucial for correlating experimental NMR data with molecular structure. For various nitroimidazole derivatives, these studies reveal that the 2-nitroimidazole (B3424786) moiety largely dictates the spectroscopic properties. DFT calculations of NMR shielding tensors and spin-spin coupling constants can be correlated with experimental findings to provide a deeper understanding of the electronic structures. Solvent effects can induce significant changes in the conformational landscape and cause notable shifts in NMR signals, particularly for ¹⁵N, which can be in the range of up to 20 ppm.

The following table summarizes representative NMR data for this compound and a key derivative.

Interactive Table: NMR Chemical Shifts (δ, ppm) for Nitroimidazole Derivatives

| Compound | Nucleus | Solvent | C2-H | C5-H | N-CH₃ | C2 | C4 | C5 | N-CH₃ | Reference |

|---|---|---|---|---|---|---|---|---|---|---|

| This compound | ¹H | DMSO-d₆ | 8.012 | - | 3.735 | - | - | - | - | |

| 1-methyl-4-nitro-1H-imidazole | ¹H | DMSO-d₆ | 8.35 | 7.80 | 3.75 | - | - | - | - | |

| 1-methyl-4-nitro-1H-imidazole | ¹³C | DMSO-d₆ | - | - | - | 122.6 | 146.9 | 138.1 | 34.2 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information on the functional groups and vibrational modes of this compound and its derivatives. These methods are essential for confirming the presence of key structural motifs.

The primary vibrational modes of interest include the stretching and bending of the nitro (NO₂) group, C-N bonds, C-H bonds, and the C-Cl bond, as well as the vibrations of the imidazole ring itself. In nitro compounds, the asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ group are particularly characteristic. For substituted nitrobenzenes and related heterocycles, these bands typically appear in the regions of 1505–1565 cm⁻¹ and 1315–1355 cm⁻¹, respectively.

Computational studies using DFT have been employed to calculate the theoretical vibrational frequencies for various nitroimidazole derivatives. These theoretical spectra, often presented in both harmonic and anharmonic approximations, generally show good agreement with experimental data and aid in the precise assignment of complex vibrational bands. For 2-nitroimidazole derivatives, the fundamental vibrational characteristics are largely retained from the parent 2-nitroimidazole structure.

The table below presents typical vibrational frequency ranges for key functional groups found in nitroimidazole derivatives.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹) for Nitroimidazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic/Heterocyclic) | 3100 - 3200 | Stretching of the C-H bond on the imidazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the methyl group. |

| NO₂ Asymmetric Stretch | 1505 - 1565 | Asymmetric stretching of the nitro group. |

| NO₂ Symmetric Stretch | 1315 - 1355 | Symmetric stretching of the nitro group. |

| C=N Stretch (Ring) | 1450 - 1550 | Stretching of the carbon-nitrogen double bonds within the imidazole ring. |

| C-N Stretch (Ring) | 1250 - 1350 | Stretching of the carbon-nitrogen single bonds in the ring. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

| Ring Bending Modes | 600 - 1000 | In-plane and out-of-plane bending vibrations of the imidazole ring. |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for confirming the molecular mass of this compound and for elucidating its structure through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 161.55 g/mol , corresponding to its molecular formula C₄H₄ClN₃O₂.

Under electron ionization (EI), nitroimidazoles typically exhibit strong molecular ion peaks (M⁺). The fragmentation of these compounds is characterized by processes common to aromatic nitro compounds. Key fragmentation pathways for nitroimidazoles often involve the loss of the nitro group (NO₂) or nitric oxide (NO). The presence of a methyl group can significantly alter the fragmentation pathways and the charge distribution among the resulting fragments. For instance, methylation has been found to quench the production of NO and NO⁺, which are considered key radicals in the activity of some nitroimidazoles.

The study of fragmentation pathways is crucial for distinguishing between isomers. The mass spectra of different methylnitroimidazole isomers, while all showing strong molecular ions, can display unique fragment ions due to the specific interactions of adjacent substituents (ortho effects), leading to losses of species like OH•, H₂O, or CH₂O.

Interactive Table: Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated m/z | Notes | Reference |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | C₄H₄ClN₃O₂ | 161.0 | Based on most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) | |

| Fragment | [M-NO₂]⁺ | 115.0 | Loss of the nitro group. | |

| Fragment | [M-NO]⁺ | 131.0 | Loss of nitric oxide. | |

| Fragment | [M-Cl]⁺ | 126.0 | Loss of the chlorine atom. | |

| Fragment | [M-HCN]⁺ | 134.0 | Loss of hydrogen cyanide from the ring. |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the searched literature, analysis of closely related derivatives provides significant insight into its expected solid-state conformation.

For example, the crystal structure of 1-methyl-5-nitro-1H-imidazole reveals that the nitro group is slightly twisted out of the plane of the imidazole ring, with a dihedral angle of approximately 5.6 degrees. This twist is attributed to the steric interaction between the nitro group and the adjacent methyl group. The crystal packing is stabilized by weak intermolecular C-H···O and C-H···N hydrogen bonds.

In another derivative, 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, the methyl-nitro-1H-imidazole core is observed to be essentially planar. The crystal structure is stabilized by various weak interactions, including C-H···O, C-H···N, and C-H···Cl bonds, which link the molecules into dimers and layers. Hirshfeld surface analysis of such derivatives is used to characterize and quantify these noncovalent interactions, which are crucial for understanding the crystal packing. These studies consistently show that the imidazole core of these compounds tends to be planar, with substituents causing minor deviations.

Interactive Table: Crystallographic Data for a Representative Nitroimidazole Derivative (1-methyl-5-nitro-1H-imidazole)

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | The crystal lattice system. | |

| Space Group | Pca2₁ | The symmetry group of the crystal. | |

| a (Å) | 5.323 | Unit cell dimension. | |

| b (Å) | 12.664 | Unit cell dimension. | |

| c (Å) | 15.993 | Unit cell dimension. | |

| V (ų) | 1078.1 | Volume of the unit cell. | |

| Z | 8 | Number of molecules in the unit cell. | |

| Nitro Group Dihedral Angle | 5.60° | Angle of twist of the NO₂ group relative to the imidazole ring plane. |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Intermediate Detection

The synthesis of this compound and its derivatives often involves multi-step processes, such as nitration and alkylation, where precise control of reaction conditions is critical. Advanced spectroscopic probes, utilized as part of Process Analytical Technology (PAT), enable real-time, in-situ monitoring of these reactions. PAT aims to understand and control manufacturing processes by measuring critical process parameters that affect product quality.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose. By inserting a fiber-optic probe directly into the reaction vessel, these methods can track the concentration profiles of reactants, intermediates, and products in real-time without the need for sampling. This is crucial for determining reaction endpoints, optimizing conditions, and ensuring the safety and consistency of the process, especially for potentially energetic reactions like nitrations.

For instance, in-situ FTIR can monitor the formation of key intermediates by tracking the appearance and disappearance of characteristic vibrational bands. This allows for the precise control of reagent addition and reaction time, minimizing the formation of impurities. While specific literature on the in-situ monitoring of this compound synthesis is scarce, the application of PAT to similar heterocyclic and nitration chemistries is well-established, highlighting its potential for optimizing the production of this class of compounds.

Computational Chemistry and Theoretical Investigations of 4 Chloro 1 Methyl 5 Nitro 1h Imidazole

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific studies reporting quantum chemical calculations for the electronic structure and energetics of 4-chloro-1-methyl-5-nitro-1H-imidazole were found. Such calculations would typically involve methods like DFT to determine the molecule's optimized geometry, total energy, and orbital energies.

There is no available research detailing the Frontier Molecular Orbitals (HOMO and LUMO) or reactivity predictions based on FMO theory specifically for this compound. In general, FMO analysis helps in understanding the reactivity of molecules, with the HOMO (Highest Occupied Molecular Orbital) indicating the ability to donate electrons and the LUMO (Lowest Unoccupied Molecular Orbital) indicating the ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been reported in the available literature. An MEP map is a valuable tool that illustrates the charge distribution on a molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which is crucial for predicting intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations of Nitroimidazole Systems

Specific conformational analysis or molecular dynamics (MD) simulation studies for this compound are not present in the searched scientific literature. Conformational analysis is used to identify the most stable three-dimensional structures of a molecule, while MD simulations provide insights into the dynamic behavior of the molecule over time. Studies on other nitroimidazole derivatives have shown that such analyses are useful for understanding their structure in different environments, like in the gas phase versus in an aqueous solution. nih.gov

Reaction Mechanism Elucidation through Advanced Computational Modeling

No publications detailing the elucidation of reaction mechanisms involving this compound through advanced computational modeling were identified. Such studies are critical for understanding, for instance, nucleophilic substitution reactions, which are common for halogenated and nitrated aromatic compounds. chemrxiv.org

Prediction of Spectroscopic Properties from First Principles

There are no dedicated studies on the first-principles prediction of spectroscopic properties (such as IR, Raman, or NMR spectra) for this compound. These computational methods, often using DFT, calculate spectroscopic data that can be compared with experimental results to confirm the molecular structure and vibrational modes. asianpubs.org While experimental data may exist, theoretical predictions for this specific isomer are not published.

Molecular Mechanisms of Biological Interaction and Targeted Activity of 4 Chloro 1 Methyl 5 Nitro 1h Imidazole and Its Derivatives

Molecular Basis of Nitro Group Reduction and Bioactivation by Target Proteins

The biological activity of nitroimidazoles, including 4-chloro-1-methyl-5-nitro-1H-imidazole, is contingent upon the reductive activation of the nitro (-NO₂) group. This process is a cornerstone of their selective toxicity towards anaerobic organisms and hypoxic cells. nih.govopenmedscience.com The initial step involves an enzymatic one-electron reduction of the nitro group to form a nitro radical anion. openmedscience.comnih.gov This reaction is typically reversible in the presence of oxygen, as oxygen can re-oxidize the radical anion back to the parent compound, which can then diffuse out of the cell. nih.gov This oxygen-dependent cycle prevents the accumulation of toxic metabolites in normal, well-oxygenated tissues. nih.govopenmedscience.com

Under hypoxic or anaerobic conditions, the lack of oxygen allows the nitro radical anion to undergo further reduction and decay. nih.gov This leads to the formation of highly reactive intermediates, such as nitrosoimidazoles and hydroxylamines. plos.orgnih.gov These reactive species are the ultimate effectors of cytotoxicity, covalently binding to a variety of cellular macromolecules. nih.govnih.gov The binding of these activated intermediates to cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues within proteins, is a critical step in their mechanism of action. nih.govplos.org

Studies on various nitroimidazoles have identified several key protein targets. For instance, in the context of cancer therapy, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the detoxification enzyme glutathione (B108866) S-transferase P (GSTP1) have been identified as targets for nitroimidazole adducts, leading to a reduction in their enzymatic activity under hypoxia. nih.gov In the protozoan parasite Entamoeba histolytica, proteins targeted by the 5-nitroimidazole metronidazole (B1676534) include thioredoxin reductase (TrxR), thioredoxin (Trx), superoxide (B77818) dismutase (SOD), and purine (B94841) nucleoside phosphorylase (PNP). plos.org

Enzymatic Pathways and Cellular Components Involved in Nitroimidazole Activation

The bioactivation of nitroimidazoles is not a spontaneous process but is catalyzed by a range of cellular nitroreductases. nih.gov These enzymes facilitate the transfer of electrons to the nitro group, initiating the reductive cascade. nih.gov In anaerobic protozoa and bacteria, enzymes such as ferredoxin, purine nucleoside phosphorylase, and notably, thioredoxin reductase, have been implicated in the activation of 5-nitroimidazoles like metronidazole. plos.org

Interference with Microbial Metabolic Processes (e.g., DNA Synthesis Inhibition) at a Molecular Level

A primary mechanism of the antimicrobial action of reduced nitroimidazoles is the disruption of fundamental metabolic processes, most notably through the damage of DNA. nih.gov Once activated through the reduction of the 5-nitro group, the resulting reactive intermediates can covalently bind to microbial DNA. researchgate.net This interaction leads to a loss of helical structure, strand breakage, and impaired function as a template for DNA and RNA synthesis, ultimately resulting in cell death. nih.gov

The correlation between the extent of DNA damage and the electron affinity of the nitroimidazole drug underscores this mechanism. nih.gov Laboratory models using electrolytic reduction systems have demonstrated that activated nitroimidazoles cause the release of thymidine (B127349) from DNA, providing direct evidence of DNA damage. nih.gov It is widely hypothesized that this molecular mechanism of cytotoxicity—damage to DNA by reduced drug intermediates—is a common pathway in hypoxic mammalian cells, anaerobic bacteria, and protozoa. nih.gov

Mechanistic Studies on Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiparasitic Activity)

The broad-spectrum antimicrobial activity of nitroimidazoles is a direct consequence of their reductive activation in anaerobic or microaerophilic environments. nih.gov Metronidazole, a well-known 5-nitroimidazole, is highly effective against anaerobic bacteria, such as the Bacteroides fragilis group, and various parasites. nih.gov

Derivatives of 4-nitroimidazole (B12731), structurally related to the subject of this article, have also demonstrated significant antimicrobial potential. For example, 5-chloro-1-methyl-4-nitroimidazole (B20735), an isomer of the title compound, exhibited potent in-vitro activity against fungal and bacterial strains. rsisinternational.org A series of synthesized 5-substituted 1-methyl-4-nitro-1H-imidazoles showed strong activity against Gram-positive bacteria and the microaerophilic Helicobacter pylori, but were largely inactive against Gram-negative bacteria. nih.gov This suggests that the outer membrane of Gram-negative bacteria may act as a barrier to drug penetration. researchgate.net

The table below summarizes the in-vitro antimicrobial activity of 5-chloro-1-methyl-4-nitroimidazole against selected microorganisms.

| Microorganism | Type | Minimum Bactericidal/Fungicidal Concentration (mg/mL) |

| Candida albicans | Fungus (Yeast) | 2.5 |

| Aspergillus niger | Fungus (Mold) | 2.5 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 4.0 |

| Klebsiella pneumoniae | Gram-negative Bacteria | 4.0 |

| Data sourced from a study on the potential antifungal and antibacterial properties of 5-chloro-1-methyl-4-nitroimidazole. rsisinternational.org |

Role as a Hypoxia-Activated Probe and Radiosensitizer Mechanisms

Beyond their antimicrobial effects, nitroimidazoles are extensively utilized in oncology as hypoxia-activated probes and radiosensitizers. nih.govnih.gov This dual role stems from the same fundamental property: the electron-affinic nature of the nitro group, which allows for selective activation and retention in the low-oxygen environment characteristic of solid tumors. nih.govnih.govnih.gov

As hypoxia probes, radiolabeled nitroimidazoles are administered and accumulate in hypoxic tissues through reductive binding to macromolecules, allowing for non-invasive imaging via techniques like Positron Emission Tomography (PET). nih.govnih.gov As radiosensitizers, they enhance the cell-killing effect of ionizing radiation. Radiation generates free radicals on DNA; in the absence of oxygen, this damage can be chemically repaired. Nitroimidazoles "mimic" the effect of oxygen by reacting with these DNA radicals, "fixing" the damage and making it permanent and lethal. nih.gov

The efficacy of a nitroimidazole as a radiosensitizer or hypoxia probe is strongly correlated with its electron affinity, which is quantified by its one-electron reduction potential (E¹₇). nih.govrsc.org A higher (more positive) reduction potential indicates a greater electron affinity and typically translates to greater radiosensitizing efficiency. rsc.org

The position of the nitro group on the imidazole (B134444) ring significantly influences this property. Generally, 2-nitroimidazoles have the highest electron affinity, followed by 5-nitroimidazoles, with 4-nitroimidazoles being the weakest oxidants (least electron-affinic). nih.govrsc.org However, other substituents on the ring can modify this property. For instance, a 4-nitroimidazole bearing a 5-chloro substituent was found to be a more effective radiosensitizer than its electron affinity alone would predict, suggesting that the chloro group may act as a leaving group, influencing the subsequent chemistry of the radical anion. nih.gov The reduction potential of oxygen is much higher than that of nitroimidazoles, which is why the initial reduction is readily reversed in normoxic cells, ensuring hypoxia-selectivity. nih.gov

The following table presents one-electron reduction potentials for different classes of nitroimidazoles.

| Nitroimidazole Class | Example Compound | One-Electron Reduction Potential at pH 7 (E¹₇) (mV) |

| 2-Nitroimidazole (B3424786) | 1-(2-hydroxyethyl)-2-nitroimidazole | -398 |

| 5-Nitroimidazole | 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | -486 |

| 4-Nitroimidazole | 4-nitroimidazole | ≤–527 |

| Data sourced from pulse radiolysis studies. rsc.org |

In the low-oxygen environment of a hypoxic cell, the activated nitroimidazole intermediates, unable to be reversed by oxygen, covalently bind to intracellular macromolecules. nih.govnih.gov This binding is the fundamental mechanism for both their diagnostic and therapeutic actions in oncology. The adducts formed with thiol-containing proteins are particularly significant. nih.gov This covalent linkage effectively traps the drug or its metabolites within the hypoxic cell. nih.gov

Proteomic studies have identified a range of proteins that form adducts with nitroimidazoles, including those involved in the cytoskeleton, cell adhesion, and structural integrity, such as actin, tubulin, and desmoplakin. nih.gov This widespread binding to critical cellular components contributes to the cytotoxicity of these compounds and is the basis for their use as markers to detect and quantify tumor hypoxia. nih.gov

Mechanistic Insights into Microbial Resistance Development Against Nitroimidazoles

The emergence of microbial resistance to nitroimidazole compounds, a cornerstone in the treatment of anaerobic bacterial and protozoal infections, presents a significant clinical challenge. The biological activity of these drugs, including this compound, is contingent on the reductive activation of their nitro group within the target microorganism. This process generates cytotoxic radicals that induce cellular damage. Consequently, microbial resistance mechanisms primarily involve the prevention of this activation or the detoxification of the drug.

Resistance to nitroimidazoles is a complex phenomenon that can arise from various genetic and biochemical alterations. nih.gov These mechanisms often involve decreased activity of the enzymes responsible for reducing the nitro group. mdpi.com The primary strategies employed by microorganisms to counteract the effects of nitroimidazoles can be broadly categorized into two main groups: enzymatic inactivation of the drug and decreased drug activation due to mutations in key reductases.

One of the most well-characterized mechanisms of resistance is the enzymatic detoxification of the nitroimidazole molecule, a process frequently mediated by a family of genes known as the nim genes. nih.gov These genes encode nitroimidazole reductases that convert the nitro group of the drug into a non-toxic amine derivative, thereby preventing the formation of the cytotoxic radical intermediates. asm.org This reductive inactivation effectively neutralizes the antimicrobial activity of the compound. oup.com

Another major pathway to nitroimidazole resistance involves mutations in the genes encoding the reductases responsible for activating the prodrug. In many anaerobic organisms, the activation of nitroimidazoles is carried out by pyruvate:ferredoxin oxidoreductase (PFOR) and other related low-redox-potential enzymes. asm.orgasm.org In the microaerophilic bacterium Helicobacter pylori, two key enzymes, an oxygen-insensitive NADPH nitroreductase (RdxA) and an NADPH flavin oxidoreductase (FrxA), play a crucial role in the reductive activation of metronidazole. researchgate.netnih.govfrontiersin.org

Mutations, including frameshifts, nonsense mutations, and missense mutations, within the rdxA and frxA genes can lead to the production of non-functional or truncated proteins. researchgate.net The loss of function of these nitroreductases prevents the conversion of the nitroimidazole prodrug into its active, cytotoxic form, thereby rendering the organism resistant. researchgate.netnih.gov While mutations in rdxA are considered a primary driver of metronidazole resistance in H. pylori, mutations in frxA can also contribute, sometimes in conjunction with rdxA alterations, to the resistance phenotype. researchgate.netnih.gov Studies have shown that a significant percentage of metronidazole-resistant H. pylori isolates harbor mutations in these genes.

The development of novel nitroimidazole derivatives is a key strategy to overcome existing resistance. Research has shown that modifications to the chemical structure of the nitroimidazole scaffold can yield compounds that are effective against resistant strains. asm.orgasm.orgnih.gov For instance, certain new 5-nitroimidazole compounds have demonstrated efficacy against metronidazole-resistant Trichomonas vaginalis and Giardia duodenalis. asm.orgnih.gov This suggests that these novel derivatives may be activated by different cellular pathways or may be less susceptible to the resistance mechanisms that affect older drugs like metronidazole. The continued exploration of structure-activity relationships in this class of compounds is crucial for the development of the next generation of nitroimidazole antimicrobials.

Below are interactive tables summarizing the minimum inhibitory concentrations (MICs) of various nitroimidazoles against susceptible and resistant microbial strains, illustrating the impact of different resistance mechanisms.

Table 1: Activity of Nitroimidazoles against Susceptible and Resistant Bacteroides fragilis Strains

| Compound | Strain | Resistance Mechanism | MIC (µg/mL) |

| Metronidazole | Susceptible | - | 0.5 |

| Metronidazole | Resistant | nimA positive | 16 |

| Dimetridazole | Susceptible | - | 1 |

| Dimetridazole | Resistant | nimA positive | 32 |

This table presents hypothetical but representative MIC values based on published research to illustrate the impact of nim gene-mediated resistance.

Table 2: Activity of Metronidazole against Helicobacter pylori with Different Reductase Gene Statuses

| Compound | Strain | Genotype | MIC (µg/mL) |

| Metronidazole | Susceptible | Wild-type rdxA/frxA | 2 |

| Metronidazole | Resistant | rdxA null mutation | 64 |

| Metronidazole | Resistant | frxA null mutation | 16 |

| Metronidazole | Highly Resistant | rdxA and frxA null mutations | >256 |

This table presents hypothetical but representative MIC values based on published research to illustrate the impact of rdxA and frxA mutations on metronidazole susceptibility.

Strategic Applications and Future Research Directions for 4 Chloro 1 Methyl 5 Nitro 1h Imidazole in Chemical Sciences

Role as a Key Synthetic Building Block in Advanced Organic Synthesis and Fine Chemical Production

The primary and most well-documented application of 4-chloro-1-methyl-5-nitro-1H-imidazole is its role as a crucial precursor in the synthesis of pharmacologically active compounds and other fine chemicals. The electron-withdrawing nature of the adjacent nitro group activates the chlorine atom at the C4 position for nucleophilic aromatic substitution (SNAr). This enhanced reactivity allows for the facile introduction of various functionalities onto the imidazole (B134444) core.

A prominent example of its utility is in the production of the immunosuppressive drug Azathioprine. nih.gov In the final step of a common synthesis pathway, this compound undergoes a condensation reaction with 6-mercaptopurine (B1684380). nih.gov The thiol group of 6-mercaptopurine acts as the nucleophile, displacing the chloride ion on the imidazole ring to form the thioether linkage that characterizes Azathioprine. nih.gov This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as sodium acetate (B1210297). nih.gov The compound is also identified as a key intermediate and known impurity in the synthesis of Mercaptopurine, further cementing its status as an important building block in pharmaceutical manufacturing. msesupplies.com

Development of Novel Materials and Functional Systems Incorporating the Imidazole Scaffold

While the imidazole scaffold is a component in various functional materials, the specific application of this compound in the development of novel non-pharmaceutical materials, such as polymers or advanced functional systems, is not extensively documented in the current scientific literature. The reactivity of the C-Cl bond, however, presents a theoretical opportunity for its use as a monomer or as a molecule for surface functionalization. For instance, the chloro group could potentially be displaced by nucleophiles attached to polymer backbones or material surfaces, thereby immobilizing the nitroimidazole moiety. Such functionalized materials could be investigated for electronic or catalytic properties. This remains a largely unexplored field and represents a significant opportunity for future materials science research.

Advanced Chemical Sensing and Diagnostic Probe Development Beyond Biological Systems

The development of chemical sensors and diagnostic probes for non-biological applications is a rapidly advancing field. While some nitroimidazole derivatives, such as Pimonidazole, have been developed as diagnostic markers for identifying hypoxic conditions in biological systems, the application of this compound specifically as a chemosensor or probe outside of this biological context is not reported in the available literature. nih.gov

The inherent electronic properties of the nitroaromatic system could theoretically be harnessed for sensing applications. For example, the interaction of the nitroimidazole core with specific metal ions or environmental pollutants could lead to a measurable change in its optical or electrochemical properties (e.g., a colorimetric or fluorescent response). The development of such probes based on this particular compound is a nascent concept that could lead to new analytical tools for environmental monitoring or industrial process control. This represents a clear gap in current research and a promising avenue for future studies in analytical and supramolecular chemistry.

Emerging Research Areas and Unexplored Reactivity Pathways of this compound

Beyond its established role in SNAr reactions, the unique combination of functional groups on this compound offers several avenues for emerging research and the exploration of novel reactivity.

The most established reaction pathway involves the nucleophilic substitution of the C4-chloro group. However, other functional groups present opportunities for chemical modification. The nitro group at C5 is a key site for potential transformations. The reduction of the nitro group to an amino group would yield 4-chloro-1-methyl-1H-imidazol-5-amine. This transformation is significant because the resulting amino group can be readily converted into a wide array of other functionalities through diazotization or acylation reactions, opening a pathway to a new library of substituted imidazoles. The electrochemical or enzymatic reduction of the nitro group to a nitro radical anion is the basis for the biological activity of many nitroimidazole drugs, and exploring this reactivity from a synthetic standpoint is a key area of interest. acs.org

Another largely unexplored area is the use of modern cross-coupling methodologies. The C-Cl bond could potentially participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to form C-C or C-N bonds. This would enable the synthesis of complex biaryl or arylamine imidazole derivatives that are difficult to access through traditional methods. The investigation into these advanced synthetic methods constitutes a significant frontier for expanding the utility of this versatile building block.

Q & A

Q. What are the established synthetic routes for 4-chloro-1-methyl-5-nitro-1H-imidazole, and how can reaction conditions be optimized for academic research purposes?

Methodological Answer: The synthesis typically involves nitration of 1-methyl-5-chloroimidazole using nitric acid and sulfuric acid under controlled conditions. Key steps include:

- Chlorination: Introduction of chlorine at the 4-position via electrophilic substitution.

- Nitration: Use of mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration .

For optimization, researchers should monitor reaction kinetics via HPLC or TLC to adjust stoichiometry (e.g., excess nitric acid for higher nitro-group incorporation) and employ inert atmospheres to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at N1, nitro at C5). Expected shifts: ~δ 3.8 ppm (N-CH₃), δ 8.1 ppm (imidazole C-H) .

- X-ray Crystallography: Resolves 3D conformation; SHELX software (e.g., SHELXL) refines bond lengths/angles, critical for distinguishing nitro vs. chloro positional isomers .

- Mass Spectrometry (HRMS): Validates molecular weight (m/z 161.55 g/mol) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial efficacy) of this compound derivatives?

Methodological Answer: Discrepancies in MIC values (e.g., 16–32 µg/mL against S. aureus) may arise from:

- Structural variations: Substitution patterns (e.g., chloro at C4 vs. C5) alter redox potentials. Validate via comparative SAR studies using analogs (e.g., 5-chloro-1-ethyl-2-methyl-4-nitro derivatives) .

- Assay conditions: Standardize broth microdilution protocols (CLSI guidelines) and control for nitroreductase activity in bacterial strains, which modulates nitro-group activation .

Q. What mechanistic insights explain the role of the nitro group in the compound’s antimicrobial activity, and how can this be probed experimentally?

Methodological Answer: The nitro group undergoes enzymatic reduction to form reactive intermediates (e.g., nitro radicals) that damage DNA/proteins. Experimental approaches include:

- Electrochemical Studies: Cyclic voltammetry to measure reduction potentials (e.g., E₁/2 for nitro → hydroxylamine transition).

- EPR Spectroscopy: Detect radical intermediates during anaerobic bacterial incubation .

- Mutagenesis Assays: Use E. coli nitroreductase-deficient strains to isolate nitro-specific effects .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, nitro-group electron withdrawal enhances chloro-substitution reactivity at C4 .

- Molecular Docking (AutoDock/Vina): Screen derivatives against target enzymes (e.g., H. pylori flavodoxin) to prioritize candidates with optimal binding (ΔG < -8 kcal/mol) .

Key Recommendations for Researchers

- Synthesis: Pre-purify starting materials (e.g., 1-methyl-5-chloroimidazole) via recrystallization to minimize by-products .

- Biological Assays: Include metronidazole as a positive control to benchmark activity .

- Computational Work: Cross-validate docking results with experimental IC₅₀ values to avoid false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.